Comanic Acid
Overview
Description
Comanic acid, also known as 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is a crystalline organic compound with the molecular formula C(_6)H(_4)O(_5). It is derived from the partial decarboxylation of chelidonic acid. This compound is notable for its unique structure, which includes a pyrone ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Comanic acid primarily targets opioid receptors . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . They play a crucial role in mediating pain relief and are the primary targets of various analgesic drugs .
Mode of Action
This compound functions as an allosteric modulator of opioid receptors . At the same time, the receptor is internalized, which allows the receptor to be recovered . This specific mode of action enables this compound to alleviate severe manifestations of the abstinence syndrome in morphine-dependent experimental animals .
Biochemical Pathways
It is known that this compound’s interaction with opioid receptors can influence the signaling pathways associated with these receptors
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of opioid receptor activity . By acting as an allosteric modulator, this compound can influence the activity of these receptors without disrupting cellular homeostasis . This can have significant effects on cellular signaling and response to opioids .
Biochemical Analysis
Biochemical Properties
Comanic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as o-phenylenediamine to form complex structures like 1,5-benzodiazepines and quinoxalines . These interactions are crucial for the formation of biologically active compounds, which can have various therapeutic applications.
Cellular Effects
This compound influences cellular processes by interacting with different cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives can react with primary amines to form pyridones, which are involved in various cellular functions . These interactions highlight the compound’s potential impact on cellular activities and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic attacks on the pyrone ring, resulting in the formation of stable products . These molecular mechanisms are essential for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo various transformations, leading to different long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are vital for maintaining cellular energy balance and redox regulation, highlighting the compound’s importance in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These processes are essential for the compound’s localization and accumulation, which can impact its biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Comanic acid can be synthesized through several methods, one of which involves the partial decarboxylation of chelidonic acid. This process typically requires controlled heating in the presence of a catalyst to facilitate the decarboxylation reaction. Another method involves the oxidation of 5-hydroxy-4H-pyran-2-carboxylic acid under specific conditions to yield this compound.
Industrial Production Methods: In an industrial setting, this compound is often produced through the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Comanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Hydroxy derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
Comanic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Comparison with Similar Compounds
Comanic acid can be compared with other similar compounds such as:
Chelidonic Acid: From which this compound is derived. Chelidonic acid has a similar structure but includes an additional carboxyl group.
Kojic Acid: Another pyrone derivative with similar chemical properties but different biological activities.
Maltol: A related compound with a similar pyrone ring structure, used primarily as a flavor enhancer and in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields
Properties
IUPAC Name |
4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDRPPBUAPWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486729 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-05-8 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Comanic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Comanic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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